molecular formula C21H16N2O4 B13138338 (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate CAS No. 123622-29-7

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate

Cat. No.: B13138338
CAS No.: 123622-29-7
M. Wt: 360.4 g/mol
InChI Key: CUZAHPCOLQTEBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a methyl carbamate moiety, which is further substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-nitrophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include stirring the mixture at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The nitrophenyl group can undergo reduction to form an amino group, which can further interact with biological molecules. Additionally, the fluorenyl group can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl (4-aminophenyl)carbamate: Similar structure but with an amino group instead of a nitro group.

    (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate: Contains a hydroxymethyl group instead of a nitro group.

    9-Fluorenylmethyl carbamate: Lacks the nitrophenyl substitution.

Uniqueness

(9H-Fluoren-9-yl)methyl (4-nitrophenyl)carbamate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo reduction to form an amino group, providing a versatile handle for further chemical modifications.

Properties

CAS No.

123622-29-7

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-nitrophenyl)carbamate

InChI

InChI=1S/C21H16N2O4/c24-21(22-14-9-11-15(12-10-14)23(25)26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,22,24)

InChI Key

CUZAHPCOLQTEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.